![molecular formula C45H32O2 B3100584 5,5'-Di(phenanthren-9-yl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol CAS No. 1372719-96-4](/img/structure/B3100584.png)

5,5'-Di(phenanthren-9-yl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

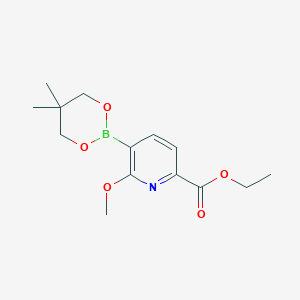

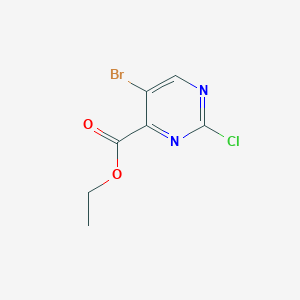

The compound seems to be a complex organic molecule that likely contains two phenanthrene groups linked by a spirobi[1,2-dihydroindene] moiety . Phenanthrene is a polycyclic aromatic hydrocarbon composed of three fused benzene rings .

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds have been synthesized using Suzuki coupling reactions .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple aromatic rings and a spirobi[1,2-dihydroindene] moiety .Scientific Research Applications

Molecular Diversity and Synthesis

- The cyclization reaction of 3-methyleneoxindoles with certain malononitriles, including those related to 5,5'-Di(phenanthren-9-yl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol, leads to functionalized spiro compounds. This process is significant in creating diverse molecular structures with potential applications in various fields of chemistry and material science (Lu et al., 2016).

Material Science and Electronics

- A derivative of spiro[benzoanthracene–fluorene] linked with a phenanthrene moiety, related to 5,5'-Di(phenanthren-9-yl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol, demonstrates potential in material science, particularly in non-doped organic light-emitting diodes. These compounds show high thermal stability and efficiency, making them suitable for electronic applications (Liang et al., 2014).

Chemical Reactions and Transformations

- The catalytic dehydrogenation of spiro compounds similar to 5,5'-Di(phenanthren-9-yl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol results in the production of phenanthrene and other derivatives. This indicates the potential of these compounds in chemical synthesis and transformations (Mitra & Gupta, 1976).

Photophysical Properties and Applications

- Spirobifluorene derivatives, which are structurally related to the compound , exhibit unique photophysical properties. Their potential application in organic light-emitting devices as highly efficient pure blue emitters is noteworthy. This emphasizes the importance of such compounds in the development of advanced optical materials (Xing et al., 2012).

Organic Synthesis and Novel Compounds

- The Diels-Alder reactions involving phenanthrenylidene acetates, closely related to the compound of interest, lead to the synthesis of unique nitrogen-containing polycycles. This highlights their role in the creation of new organic compounds with potential applications in various fields of organic chemistry (Nicolaides et al., 1994).

properties

IUPAC Name |

5,5'-di(phenanthren-9-yl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H32O2/c46-43-37(39-25-29-9-1-3-11-31(29)33-13-5-7-15-35(33)39)19-17-27-21-23-45(41(27)43)24-22-28-18-20-38(44(47)42(28)45)40-26-30-10-2-4-12-32(30)34-14-6-8-16-36(34)40/h1-20,25-26,46-47H,21-24H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFMWLSINWYYOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC3=C2C(=C(C=C3)C4=CC5=CC=CC=C5C6=CC=CC=C64)O)C7=C1C=CC(=C7O)C8=CC9=CC=CC=C9C1=CC=CC=C18 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H32O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-2,2',3,3'-Tetrahydro-6,6'-di-9-phenanthrenyl-1,1'-spirobi[1H-indene]-7,7'-diol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(cyanoacetyl)amino]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B3100519.png)

![N-[2-(4-Isopropylphenyl)ethyl]-N-methylamine](/img/structure/B3100528.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B3100552.png)

![(1R)-2,2',3,3'-tetrahydro-6,6'-bis[2,4,6-tris(1-Methylethyl)phenyl]-1,1'-Spirobi[1H-indene]-7,7'-diol](/img/structure/B3100590.png)

![Ethyl 5-amino-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxylate](/img/structure/B3100593.png)